Polyvinylpyrrolidone

Catalog No.
S596429
CAS No.
9003-39-8
M.F
C6H9NO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polyvinylpyrrolidone

CAS Number

9003-39-8

Product Name

Polyvinylpyrrolidone

IUPAC Name

1-ethenylpyrrolidin-2-one

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2

InChI Key

WHNWPMSKXPGLAX-UHFFFAOYSA-N

SMILES

C=CN1CCCC1=O

solubility

Soluble in water and many organic solvents
In water, 5.2X10+4 mg/L @ 25 °C /Estimated/
Solubility in water: very good

Synonyms

1-Vinyl-2-pyrrolidinone Polymers; 1-Vinyl-2-pyrrolidinone Polymer; 1-Vinyl-2-pyrrolidone Homopolymer; 1-Vinyl-2-pyrrolidone Polymer; 1-Vinylpyrrolidin-2-one Homopolymer; 143RP; 40K; 40K (Vinyl Polymer);

Canonical SMILES

C=CN1CCCC1=O

The exact mass of the compound Polyvinylpyrrolidone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)soluble in water and in ethanol. insoluble in ethersol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroformsol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acidssoluble in watersoluble in alcohol; practically insoluble in chloroform, carbon tetrachloride, ether, solvent hexane, acetone.practically insoluble in acetone, and light petroleum.soluble in water and many organic solventsin water, 5.2x10+4 mg/l @ 25 °c /estimated/solubility in water: goodsolubility in water: very good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683040. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Biocompatible Materials - Supplementary Records. It belongs to the ontological category of pyrrolidin-2-ones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ADJUVANT; EMULSIFIER; FILTERING_AID; STABILIZER; TABLETING_AID; THICKENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Polyvinylpyrrolidone (PVP, CAS 9003-39-8) is a highly versatile, non-ionic synthetic polymer widely utilized across the pharmaceutical, cosmetic, and advanced materials industries [1]. Characterized by its K-value—which correlates directly with its average molecular weight and aqueous viscosity—PVP offers exceptional film-forming, adhesive, and solubilizing properties[1]. In procurement and material selection, PVP is primarily evaluated for its processability as a wet granulation binder, its capacity to form amorphous solid dispersions (ASDs) for poorly soluble active pharmaceutical ingredients (APIs), and its robust performance as a steric stabilizer and capping agent in colloidal nanoparticle synthesis [1].

Research Fit

Carrier system Amorphous solid dispersion carrier via hydrogen bonding Supports dissolution enhancement in poorly soluble APIs
Viscosity control K-value tunable molecular weight and solution viscosity Grade selection matches granulation or coating process demands
Diluent compatibility Reported high affinity for lactose in wet granulation Lactose-based formulations benefit from effective granule growth

Generic substitution of PVP with other water-soluble polymers, such as Polyethylene Glycol (PEG) or Hydroxypropyl Methylcellulose (HPMC), frequently fails due to fundamental differences in hydrogen-bonding capacity, glass transition temperature, and steric hindrance. Furthermore, treating different grades of PVP as interchangeable is a critical procurement error; substituting a medium-molecular-weight grade (e.g., PVP K30) with a high-molecular-weight grade (e.g., PVP K90) drastically alters the kinematic viscosity of the binder solution . This mismatch can lead to excessive tablet hardness, delayed API dissolution, or complete failure in wet granulation scale-up, proving that precise grade selection is non-negotiable for reproducible manufacturability .

Substitution Risk

K K-value mismatch between PVP grades (e.g. K30 vs K90) may shift solution viscosity and binding strength, altering granule consolidation and drug release.
P Replacing PVP with PEG or HPMC may reduce amorphous stabilization and change drug release kinetics; each polymer interacts differently with diluents and APIs.
N Natural gum alternatives (okra, khaya) can drastically prolong disintegration and lower tablet mechanical strength; direct interchange requires reformulation validation.

Wet Granulation Binder: K30 vs. K90 Performance

The selection of a specific PVP K-value directly dictates processability and final dosage performance. In comparative studies of naproxen immediate-release tablets, PVP K30 provided an optimal balance of adhesive strength and low viscosity, achieving 80% drug release within 15 minutes . In contrast, substituting with PVP K90 significantly increased tablet hardness but moderately decreased the dissolution rate due to a 3.4-fold higher matrix viscosity .

Evidence DimensionRelative Kinematic Viscosity & Dissolution Kinetics
Target Compound DataPVP K30 (Viscosity ~1.25; 80% release in 15 min)
Comparator Or BaselinePVP K90 (Viscosity ~4.30; slower release, excessive hardness)
Quantified Difference3.4x higher viscosity in K90 leading to delayed release
Conditions10 g/L aqueous solution at 25°C; Naproxen wet granulation

Procurement must specify the exact K-value; K30 is optimal for immediate-release formulations, whereas K90 should be reserved for sustained-release or high-tensile strength requirements.

Solid dispersion drug release
Head-to-head
PVP
100% release
PEG
60–70% release
at pH 6.8, solvent-evaporated dispersions
Reported carrier for amorphous stabilization; higher release versus PEG.
Data to verify with target API and process.

Solid Dispersion Carriers: PVP vs. PEG

For poorly water-soluble drugs, PVP outperforms Polyethylene Glycol (PEG) as a solid dispersion carrier. In solvent-method dispersions of Efavirenz, formulations utilizing PVP K30 achieved approximately 80% drug release within 30 minutes [1]. Conversely, PEG 8000 formulations required the addition of ternary surfactants, such as Tween 80, to approach similar dissolution kinetics, as pure PEG matrices maxed out at lower release rates due to inferior wetting and solubilizing effects compared to PVP [1].

Evidence DimensionDrug Release Rate at 30 minutes
Target Compound DataPVP K30 matrix (~80% release without surfactant)
Comparator Or BaselinePEG 8000 matrix (Requires Tween 80 to match PVP performance)
Quantified DifferenceSuperior intrinsic solubilization eliminating the need for ternary surfactants
ConditionsEfavirenz solid dispersions (1:5 ratio) prepared via solvent method

Selecting PVP over PEG simplifies formulation by eliminating the need for additional surfactants while achieving rapid dissolution of hydrophobic APIs.

K-value viscosity impact
Head-to-head
PVP K30: Mw ~40 kDa; viscosity 4.56–7.14 mm²/s
PVP K90: Mw ~1,100 kDa; viscosity 1075–7158 mm²/s
Difference: >235× viscosity, ~27.5× Mw
Grade selection directly controls granulation binder strength and process viscosity.
Compendial reference values (10% w/w, 25°C).

Nanoparticle Stabilization: PVP vs. PEG

PVP is highly effective at preventing colloidal agglomeration during metal nanoparticle synthesis due to its robust steric hindrance. Studies on copper oxide (CuO) nanoparticles demonstrate that PVP-capped particles exhibit smaller, more uniform sizes and higher functional activity than those capped with PEG or PVA[1]. For instance, PVP-capped CuO nanoparticles demonstrated 37.75% enzymatic inhibition, outperforming PEG-capped equivalents (32.23%) and uncapped particles (19.17%), directly attributable to the preserved high surface area [1].

Evidence DimensionEnzymatic Inhibition (Proxy for surface area/dispersion)
Target Compound DataPVP-capped nanoparticles (37.75% inhibition)
Comparator Or BaselinePEG-capped nanoparticles (32.23% inhibition)
Quantified Difference17% relative increase in functional activity over PEG
ConditionsCuO nanoparticle synthesis and functional assay

For industrial scale-up of catalytic or biomedical nanoparticles, procuring PVP ensures superior monodispersity and functional surface area compared to alternative polymers.

Granule friability and affinity
Head-to-head
PVP K30: more friable granules; higher affinity for lactose
HPMC E5: less friable granules; higher affinity for mannitol
High shear wet granulation; binder addition via pouring, dripping, spraying
Binder-diluent pairing influences granule consolidation and friability.
Contact angle measurements confirm lactose preference.
Disintegration time
Head-to-head
PVP (K30, 5%): 6.93 min
Okra gum dispersion: 51.2 – 120.8 min
>7.4× to >17.4× faster with PVP (paracetamol tablets)
PVP enables rapid disintegration for immediate-release tablets.
Natural gum substitution may severely delay drug release.
CSFR and dissolution rank
Head-to-head
1 PVP – highest crushing strength-friability ratio & fastest dissolution
2 Gelatin
3 Khaya gum
Ranking derived from paracetamol tablet wet granulation data.
PVP ranked highest for mechanical robustness and release among tested binders.
Linear correlations reported; CSFR inversely related to dissolution rate.

Immediate-Release Tablet Manufacturing

PVP K30 is the optimal choice for wet granulation in immediate-release solid oral dosages. Its lower kinematic viscosity compared to PVP K90 ensures excellent fluid-bed processability and rapid API dissolution, making it the standard procurement choice over starches or high-viscosity cellulosics .

Amorphous Solid Dispersions for BCS Class II APIs

When formulating poorly water-soluble compounds, PVP should be prioritized over PEG. Its superior intrinsic solubilizing capacity and high glass transition temperature allow for the creation of stable solid dispersions that rapidly generate supersaturation without the mandatory inclusion of ternary surfactants[1].

Colloidal Metal Nanoparticle Synthesis

In advanced materials and biomedical applications, PVP serves as a premium capping agent. It outperforms PVA and PEG by providing superior steric stabilization, preventing agglomeration, and preserving the active surface area of metal nanoparticles, which is critical for catalytic and antimicrobial efficacy [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Amorphous solid dispersions
Carrier with reported high drug release via hydrogen bonding
Amorphous state stability and dissolution enhancement
High-strength tablet wet granulation
High molecular weight grade (K90) for binding efficiency
Crushing strength-friability ratio and process viscosity
Lactose-based immediate-release tablets
Binder with reported lactose affinity and rapid disintegration
Granule growth, disintegration time, and drug release profile
Povidone-iodine antiseptic complexation
Iodine complexation via hydrogen bonding with polymer
Complex stability and controlled iodine release

Physical Description

NKRA; Liquid
Other Solid; Dry Powder
Clear to light straw colored liquid; [HSDB]
White odorless powder; [Alfa Aesar MSDS]
COLOURLESS-TO-YELLOW LIQUID.
White powder.

Color/Form

Clear to light straw colored liquid

XLogP3

0.4

Hydrogen Bond Acceptor Count

1

Exact Mass

111.068413911 g/mol

Monoisotopic Mass

111.068413911 g/mol

Boiling Point

96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg
at 1.3kPa: 90-93 °C
194 °F

Flash Point

95 °C
100.5 °C (213 °F) open cup
95 °C closed cup
93 °C
199.4 °F

Heavy Atom Count

8

Vapor Density

Relative vapor density (air = 1): 3.83
3.83

Density

1.04 @ 24 °C/4 °C
Relative density (water = 1): 1.04
1..04

LogP

0.37 (LogP)
log Kow = 0.37
0.4

Odor

ODORLESS
A slight characteristic odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxide/.

Melting Point

13 °C
57 °F

UNII

76H9G81541

Related CAS

9003-39-8
109412-11-5
25249-54-1

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Use and Manufacturing

Povidone-iodine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Therapeutic Uses

BOP (biocompatible osteoconductive polymer) is a material proposed for osteosyntheses and for filling of bone defects in orthopedics, neurosurgery and stomatology. It is a composite made of a copolymer of N-vinylpyrrolidone and methylmethacrylate, of polyamide-6 fibers and of calcium gluconate.

Pharmacology

Povidone-Iodine is an iodophor solution containing a water-soluble complex of iodine and polyvinylpyrrolidone (PVP) with broad microbicidal activity. Free iodine, slowly liberated from the polyvinylpyrrolidone iodine (PVPI) complex in solution, kills eukaryotic or prokaryotic cells through iodination of lipids and oxidation of cytoplasmic and membrane compounds. This agent exhibits a broad range of microbicidal activity against bacteria, fungi, protozoa, and viruses. Slow release of iodine from the PVPI complex in solution minimizes iodine toxicity towards mammalian cells.

MeSH Pharmacological Classification

Biocompatible Materials

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AG - Iodine products
D08AG02 - Povidone-iodine
D09 - Medicated dressings
D09A - Medicated dressings
D09AA - Medicated dressings with antiinfectives
D09AA09 - Povidone-iodine
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AC - Medicated shampoos
D11AC06 - Povidone-iodine
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AX - Other antiinfectives and antiseptics
G01AX11 - Povidone-iodine
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AA - Antiseptics
R02AA15 - Povidone-iodine
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AX - Other antiinfectives
S01AX18 - Povidone-iodine

Mechanism of Action

ONE OF MAJOR PROPERTIES OF PVP IS ITS PHYSIO-CHEMICAL BEHAVIOR, WHICH IS... COMPARABLE TO THAT OF SERUM ALBUMEN... THUS IT FIXES & TRANSPORTS WATER AS WELL AS THE PRODUCTS FIXED BY SERUM ALBUMEN... IT CAN ALSO CARRY SUCH SUBSTANCES AS UREA, CREATININE, LACTOFLAVIN, COLORING MATTERS, HORMONES, & GLUCOSE.

Vapor Pressure

0.1 [mmHg]
1.1X10-11 mm Hg @ 25 °C /Estimated/
Vapor pressure, Pa at 20 °C: 12
0.09 mmHg

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

88-12-0
9003-39-8
25249-54-1
25655-41-8
88-12-0; 9003-39-8 (homopolymer)

Absorption Distribution and Excretion

The disposition of N-[14C]-vinyl-2-pyrrolidone has been studied in male Sprague-Dawley rats following a single iv injection. ...Up to 6 hr after dosing, the highest tissue concentrations of radioactivity were found in the liver and small intestines. By that time, about 19% of the dose had been excreted in bile, yet, by 12 hr, only about 0.4% had been excreted in feces while about 75% had been excreted in urine. Thus, there appeared to be substantial enterohepatic recirculation of biliary metabolites. Very small quantities of the administered material were excreted unchanged. In a single rat, 12% of the urinary radioactivity was present as acetic acid. Other metabolites were not identified.
Following ingestion /1-vinyl-2-pyrrolidinone/ is mainly distributed in the liver and small intestine. It is partially excreted in the urine in an acetate form, but it is mostly (88%) combined with water-soluble acid compounds. Following iv injection, 14C-1-vinyl-2-pyrrolidinone was cleared from the blood with a half-life of about 2 hr. Unchanged /1-vinyl-2-pyrrolidinone/ accounted for <0.6% of the dose administered.
The disposition of N-[14C-vinyl]-2-pyrrolidinone was studied in male Sprague-Dawley rats following a single iv injection. Plasma levels of the intact compound dropped rapidly within the first 6 hours after dosing... . Urinary excretion by 12 hours represented 74.9% of a 5 microCi dose while 18.7% was excreted into the bile by 6 hours. 14C-activity attributed to the intact compound was found to be <0.59% of the dose in the urine and <0.46% in the bile. Tissue distribution studies showed that the liver and small intestines and contents contained the highest accumulation of 14C-activity up to 6 hours after administration of N-[14C-vinyl]-2-pyrrolidinone. Urine analyses performed for metabolite elucidation indicated that 12% of the radioactivity dosed was incorporated into acetate and the major remaining portion in species which appeared to be water soluble acidic compounds.
The toxic effects of vinylpyrrolidone /and/ vinylacetate (VP-VA) were examined in rats. Female Wistar-rats, under ether narcosis, were given endotracheally 0.5 mL of a standard solution of VP-VA (10 g in 15 mL of physiological sodium-chloride solution). Other rats received up to 7 times the 2 mL standard solution daily under the skin of the back; between 1.1 and 45.0 g/kg VP-VA were injected. The animals were sacrificed between 1 and 365 days following the application of the VP-VA solution. Tissues were stained and examined by electron microscopy. One to 2 days after endotracheal injection, the alveoli were closely packed with macrophages. Four to 6 months after the last injection, there was still VP-VA in the lungs with the attendent macrophages. Animals killed 1 yr after the last injection showed no VP-VA in the lungs. After sc injection, most of the VP-VA was stored in the spleen. There were occasional, large macrophages found in the interstitial tissue of the lung. During the 1 yr period of observation, there was no evidence of tumors or systemic disease. ...
For more Absorption, Distribution and Excretion (Complete) data for 2-PYRROLIDINONE,1-ETHENYL- (11 total), please visit the HSDB record page.

Metabolism Metabolites

...The hydrolysis of /N-vinylpyrrolidone/ (N-VP) at 37 °C and pHs ranging from 1.2-7.2 /was studied/. ...The major hydrolysis products, accounting for around 95% of hydrolysed N-VP, were identified as 2-pyrrolidone and acetaldehyde (in hydrated form) with acetaldehyde-hemihydrate accounting for the remaining 5%.
The ability of N-VP to bind to plasma proteins or microsomal proteins in vitro has been briefly investigated. At most, 12% of N-VP or its metabolites were bound to proteins, lending further weight to the conclusion that N-VP is not metabolized to an alkylating species.

Wikipedia

N-Vinylpyrrolidone

Biological Half Life

The disposition of N-[14C]-vinyl-2-pyrrolidone has been studied in male Sprague-Dawley rats following a single iv injection. The plasma half-life was 1.9 hr.
...The hydrolysis of /N-vinylpyrrolidone/ (N-VP) at 37 °C and pHs ranging from 1.2-7.2 /was studied/. ...The rate of hydrolysis was inversely related to pH such that at a pH of 1.2 the half-life of N-VP in aqueous solution was only around 1.5 min; at pHs ranging from 2.2-2.5, half-lives of 20-40 min were observed; at a pH of 3.5, the half-life had risen to over 6 hr and at a pH of 7.2, N-VP was stable in aqueous solution for at least 24 hr.
/N-Vinylpyrrolidone/ (N-VP) in aqueous solution was also administered by naso-gastric tube to 3 fasted dogs at successive dose levels of 5, 10 and 20 mg/kg and non-fasted dogs (fasted overnight then allowed a meal 30 min before dosing) at 20 mg/kg. ...Elimination from plasma followed an exponential pattern, with half-lives ranging between 0.3 and 0.6 hr, and was independent of dose.
...Anesthetized rats were given 14C(vinyl)-N-VP in aqueous solution via the jugular vein. ... Elimination from the blood followed a biphasic pattern and half-lives for the slow phase of around 1.5-1.9 hr were calculated. These half-life values are somewhat higher than those calculated in the previous oral and other iv studies.

Use Classification

Fragrance Ingredients
Cosmetics -> Emulsion stabilizing; Film forming; Antistatic; Hair fixing; Binding

Methods of Manufacturing

Industrially, NVP is produced by reacting 2-pyrrolidone with acetylene in high-pressure autoclaves at 130-160 °C and pressures of up to 2.6 MPa. Vinylation proceeds in the liquid phase and is catalyzed by 2-pyrrolidone-potassium, which is obtained by dissolving 1-5% potassium hydroxide (the water formed is removed by distillation in vacuo) or potassium in 2-pyrrolidone. To avoid the danger of explosions acetylene-nitrogen mixtures are used instead of acetylene. The crude product obtained by continuous or batch production is purified by vacuum distillation.

General Manufacturing Information

Plastics Product Manufacturing
Adhesive Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Printing Ink Manufacturing
Plastics Material and Resin Manufacturing
2-Pyrrolidinone, 1-ethenyl-: ACTIVE
2-Pyrrolidinone, 1-ethenyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
PVP/VA Copolymer is used in tablet coating, spray bandages, protective masks, spray or rub-on gloves, plant leaf sprays, shoe polishes, and film production; it is also used as a dye medium in adhesive sticks and in the synthesis of peptides.

Analytic Laboratory Methods

Composition is determined by gas chromatography and water is titrated with the Karl Fischer reagent.
Method: OSHA PV2106; Procedure: gas chromatography with flame ionization detector; Analyte: n-vinyl-2-pyrrolidinone; Matrix: air; Detection Level: 0.1 ppm.

Clinical Laboratory Methods

POLYVINYL PYRROLIDONE IN PLASMA, URINE, & FECES WAS DETERMINED SPECTROPHOTOMETRICALLY BY MEASURING ABSORBANCE AT 370 NM... METHOD WAS APPLICABLE IN THE RANGE OF 1-4 MG POLYVINYL PYRROLIDONE/100 ML.

Interactions

Polyvinylpolypyrrolidone, synthetic zeolite and bentonite (BNT), when incorporated into the diets at 3, 5 and 5 g/kg respectively, were evaluated for their ability to reduce the deleterious effects of 2.5 mg aflatoxin (AF; 83.06% AFB1, 12.98% AFB2, 2.84% AFG1, and 1.12% AFG2,)/kg diet on growing broiler chickens from 1 day to 3 weeks of age. ... When compared to control, the aflatoxin treatment significantly decreased serum total protein, albumin, inorganic phosphorus, uric acid and total cholesterol, and the values of haematocrit, haemoglobin, mean corpuscular haemoglobin, thrombocyte counts, percentage of lymphocyte and monocyte counts; increased values of white blood cell and heterophil counts. Decreased serum albumin caused by aflatoxin was significantly ameliorated by polyvinylpolypyrrolidone plus bentonite. A similar increase was obtained in serum total cholesterol by adding bentonite to the aflatoxin-containing diet. The serum uric acid, white blood cell counts and percentage of lymphocyte and monocyte counts were numerically intermediate between control and aflatoxin values in all of the adsorbent treatments containing aflatoxin. The change in thrombocyte counts was alleviated by all of the adsorbent treatments containing aflatoxin, except aflatoxin plus synthetic zeolite. The addition of the adsorbents in the aflatoxin-free diets did not significantly alter the serum biochemical and hematological parameters compared to controls.
To improve the dissolution and bioavailability of warfarin, coevaporates of warfarin sodium containing different weight fractions of povidone (polyvinylpyrrolidone; Kollidon 25; Kollidon 30) of different molecular weights were prepared and characterized for dissolution in vitro and for bioavailability in rabbits ... Povidone enhanced the dissolution and bioavailability of warfarin sodium.
Ground and lyophilized mixtures of amphotericin B with various polymers were prepared and studied for dissolution behavior and bioavailability in rabbits after oral and rectal administration. Grinding of the drug with povidone (polyvinylpyrrolidone; PVP) or sodium caseinate decreased drug potency, and the loss of potency in the mixture was greater than that of drug ground alone. However, some improvement in dissolution by grinding with these polymers was seen. Lyophilization of drug with the polymers produced the highest level of drug dissolution. ... Compared with drug alone, the oral bioavailability of a lyophilized mixture of drug and povidone was increased, with a 3.7-fold greater AUC (0-24 hr). The extent of bioavailability of suppositories markedly varied with the kind of vehicle.
The influence of povidone (polyvinylpyrrolidone) on the permeability of cellulose acetate films used as rate controlling membranes for transdermal drug delivery is described, with diltiazem hydrochloride and indomethacin used as model drugs for permeability studies. Tensile strength of films decreased with increase in povidone fraction in the film. Both water vapor transmission and drug diffusion through the free films followed zero order kinetics and decreased with increase in film thickness. Permeability of films increased with increasing povidone concentration and this may be due to leaching out of povidone fraction, which leads to improved porosity and permeability. Free films composed of cellulose acetate:povidone (2:1) can be used as rate of controlling membranes for the development of transdermal drug delivery systems using a suitable drug reservoir.
[60]Fullerene (C60) was solubilized with poly(vinylpyrrolidone) in water, and the aqueous solution was applied to a mouse midbrain cell differentiation system. On incubation of C60 with various concentrations of polyvinylpyrrolidone, cell differentiation and proliferation were potently inhibited, although weaker than the vehicle controls. C60 was clearly distributed into the yolk sac and embryos by intraperitoneal administration to pregnant mice at 50 mg/kg and had a harmful effect on both conceptuses by microscopical evaluation. This in vivo and in vitro action on embryogenesis is a novel and seriously harmful activity of C60.

Stability Shelf Life

Polymerizes readily in the presence of oxygen.
The product is stabilized against spontaneous polymerization prior to dispatch. It can however polymerize if the shelf-life or storage temperature are greatly exceeded.

Live

Mohamed Tawfik, Steffen Hadlak, Christian Götze, Maxim Sokolov, Pavel Kulikov, Andrey Kuskov, Mikhail Shtilman, Bernhard A Sabel, Petra Henrich-Noack
PMID: 34082871   DOI: 10.1166/jbn.2021.3073

Abstract

The blood-retina barrier (BRB), analogous to the blood-brain barrier, is a major hurdle for the passage of drugs from the blood to the central nervous system. Here, we designed polymeric nanoparticles from amphiphilic poly-/V-vinylpyrrolidone (Amph-PVP NPs) as a new carrier-system and investigated their ability to pass the BRB using a live
neuroimaging system for the retina in rats and
wholemounted retinae preparation. Amph-PVP NPs were loaded with hydrophobic fluorescent markers as a surrogate for hydrophobic drugs. Linking these NPs with the hydrophobic fluorescence marker Carboxyfluorescein-succinimidyl-ester (CFSE) to the surface, induced the passage of the cargo into the retina tissue. In particular, we observed a substantial internalization of the CFSE-linked NPs into blood cells. We propose surface- modified Amph-PVP NPs as a potential new nano-carrier platform to target posterior eye and potentially brain diseases while camouflaged by blood cells.


Poly(

Simbarashe Jokonya, Marvin Langlais, Meta Leshabane, Paul W Reader, Johan A Vosloo, Rueben Pfukwa, Dina Coertzen, Lyn-Marie Birkholtz, Marina Rautenbach, Bert Klumperman
PMID: 33156615   DOI: 10.1021/acs.biomac.0c01202

Abstract

The concepts of polymer-peptide conjugation and self-assembly were applied to antimicrobial peptides (AMPs) in the development of a targeted antimalaria drug delivery construct. This study describes the synthesis of α-acetal, ω-xanthate heterotelechelic poly(
-vinylpyrrolidone) (PVP) via reversible addition-fragmentation chain transfer (RAFT)-mediated polymerization, followed by postpolymerization deprotection to yield α-aldehyde, ω-thiol heterotelechelic PVP. A specific targeting peptide, GSRSKGT, for
-infected erythrocytes was used to sparsely decorate the α-chain ends via reductive amination while cyclic decapeptides from the tyrocidine group were conjugated to the ω-chain end via thiol-ene Michael addition. The resultant constructs were self-assembled into micellar nanoaggregates whose sizes and morphologies were determined by dynamic light scattering (DLS) and transmission electron microscopy (TEM). The in vitro activity and selectivity of the conjugates were evaluated against intraerythrocytic
parasites.


Structure and State of Water in Branched

Svetlana V Kurmaz, Natalia V Fadeeva, Vladislav M Ignat'ev, Vladimir A Kurmaz, Sergei A Kurochkin, Nina S Emel'yanova
PMID: 33353192   DOI: 10.3390/molecules25246015

Abstract

Hydrated copolymers of
-vinylpyrrolidone (VP) with triethylene glycol dimethacrylate as a promising platform for biologically active compounds (BAC) were investigated by different physical chemical methods (dynamic light scattering, infrared spectroscopy, thermal gravimetric analysis, and differential scanning calorimetry) and the quantum chemical modeling of water coordination by the copolymers in a solution. According to the quantum chemical simulation, one to two water molecules can coordinate on one O-atom of the lactam ring of VP units in the copolymer. Besides the usual terminal coordination, the water molecule can form bridges to bind two adjacent C=O groups of the lactam rings of VP units. In addition to the first hydration shell, the formation of a second one is also possible due to the chain addition of water molecules, and its structure depends on a mutual orientation of C=O groups. We showed that
,
-dimethylbiguanidine hydrochloride (metformin) as a frontline drug for the treatment of type 2 diabetes mellitus can be associated in aqueous solutions with free and hydrated C=O groups of the lactam rings of VP units in studied copolymers. Based on the characteristics of the H-bonds, we believe that the level of the copolymer hydration does not affect the behavior and biological activity of this drug, but the binding of metformin with the amphiphilic copolymer will delight in the penetration of a hydrophilic drug across a cell membrane to increase its bioavailability.


Assessment of Amphiphilic Poly-

Aikaterini Berdiaki, Emmanouela Perisynaki, Antonios Stratidakis, Pavel P Kulikov, Andrey N Kuskov, Polychronis Stivaktakis, Petra Henrich-Noack, Anna L Luss, Mikhail M Shtilman, George N Tzanakakis, Aristidis Tsatsakis, Dragana Nikitovic
PMID: 32986447   DOI: 10.1021/acs.molpharmaceut.0c00667

Abstract

Nanoparticles (NPs) produced from amphiphilic derivatives of poly-
-vinylpyrrolidone (Amph-PVP), composed of various molecular weight polymeric hydrophilic fragments linked into hydrophobic
-alkyl chains of varying lengths, were previously shown to exert excellent biocompatibility. Although routes of administration can be different, finally, most nanosystems enter the blood circulation or lymphatic vessels, and by this, they establish direct contact with endothelial cells. In this study, Amph-PVP NPs and fluorescently labeled Amph-PVP-based NPs, namely "PVP" NPs (Amph-PVP-NPs (6000 Da) unloaded) and "F"-NPs (Amph-PVP-NPs (6000 Da) loaded with fluorescent FITC), were synthesized to study Amph-PVP NPs interactions with HMEC-1 endothelial cells. PVP NPs were readily uptaken by HMEC-1 cells in a concentration-dependent manner, as demonstrated by immunofluorescence imaging. Upon uptake, the FITC dye was localized to the perinuclear region and cytoplasm of treated cells. The generation of lipopolysaccharide (LPS)-induced activated endothelium model revealed an increased uptake of PVPNPs, as shown by confocal microscopy. Both unloaded PVP NPs and F-NPs did not affect EC viability in the 0.01 to 0.066 mg/mL range. Furthermore, we focused on the potential immunological activation of HMEC-1 endothelial cells upon PVPNPs treatment by assessing the expression of their E-Selectin, ICAM-1, and VCAM-1 adhesion receptors. None of the adhesion molecules were affected by NP treatments of both activated by LPS and nonactivated HMEC-1 cells, at the utilized concentrations (p = NS). In this study, PVP (6000 Da) NPs were used to encapsulate indomethacin, a widely used anti-inflammatory drug. The synthesized drug carrier complex did not affect HMEC-1 cell growth and expression of E-selectin, ICAM-1, and VCAM-1 adhesion receptors. In summary, PVP-based NPs are safe for use on both basal and activated endothelium, which more accurately mimics pathological conditions. Amph-PVP NPs are a promising drug delivery system.


Reusable fibrous adsorbent prepared via Co-radiation induced graft polymerization for iodine adsorption

Feng Ye, Chen Huang, Xiaohui Jiang, Wen He, Xing Gao, Lin Ma, Junxuan Ao, Lu Xu, Ziqiang Wang, Qingnuan Li, Jingye Li, Hongjuan Ma
PMID: 32888607   DOI: 10.1016/j.ecoenv.2020.111021

Abstract

Volatile iodine released from nuclear power plant reactors is radiological hazard to environment and human's health because of their high fission yield and environmental mobility. The complexity of nuclear waste management motivated the development of solid-phase adsorbents. Herein, co-radiation induced graft polymerization (CRIGP) was employed in the graft polymerization of N-vinyl-2-pyrrolidone (NVP) onto polyethylene-coated polypropylene skin-core (PE/PP) fibers using electron beam (EB) irradiation. This work provides a one-step green synthetic approach to prepare iodine fibrous adsorbents without any chemical initiators or large amount of organic solvent. The original and modified PE/PP fibers were characterized by fourier transform infrared spectrometry (FTIR), X-ray photoelectron spectroscopy (XPS), thermogravimetric (TG) and scanning electron microscopy (SEM) to demonstrate the grafting of NVP onto the PE/PP fibers. The capacity of iodine absorbed by the PE/PP-g-PNVP fibers was 1237.8 mg/g after 180 min. Meanwhile, absorbents can be regenerated efficiently by two different means of ethanol elution and heating at 120 °C, respectively. Within 10 min, 94.17% and 90.12% of the iodine can be released from the PE/PP-g-PNVP fibers with these two methods, respectively. The adsorbent exhibited a long service life of at least ten adsorption-desorption cycles, suggesting that PE/PP-g-PNVP fibers might be a promising adsorbent for volatile iodine adsorption from fission products in nuclear power plant reactors.


Novel anti-biofouling and drug releasing materials for contact lenses

Hiroaki Ogawa, Tadashi Nakaji-Hirabayashi, Kazuaki Matsumura, Chiaki Yoshikawa, Hiromi Kitano, Yoshiyuki Saruwatari
PMID: 32086022   DOI: 10.1016/j.colsurfb.2020.110859

Abstract

Contact lens users very often become patients of allergic conjunctivitis, which is caused by protein and bacteria adsorption to the eye, because contact lenses easily adsorb proteins and bacteria. However, even if contact lens users develop eye diseases such as allergic conjunctivitis, most of them continue to use contact lenses to avoid interference to daily life or a decrease in their quality of life. If novel contact lenses able to prevent and additionally cure eye diseases can be manufactured, they could improve the quality of life of contact lens users worldwide. Thus, we aim to develop a novel material for contact lenses to prevent diseases by incorporating a zwitterionic polymer with the ability to suppress protein and bacteria adsorption. In addition, we also aim to effectively introduce and release a drug against allergic conjunctivitis from the contact lens material. Because the poorly water-soluble drug for allergic conjunctivitis (pranoprofen) forms a rigid crystal structure, we developed the novel "hot-melt press method" to construct a contact lens able to effectively release it. In the present study, polymer sheets containing carboxymethyl betaine (a kind of zwitterionic monomer), 2-hydroxyethyl methacrylate, and 1-vinyl-2-pyrrolidone were prepared using three different procedures. The sheets were hydrophilic and showed a strong resistance against protein and bacteria adsorption. The sheets prepared by the hot-melt press method were transparent and seemed to have potential as a material for contact lenses. In addition, the drug introduced into the sheets during preparation was observed to release at a practically appropriate dose. Therefore, it is expected that the sheets could possibly be used as a material for contact lenses which not only protect against the development of eye trouble due to protein and bacterial adsorption, but also heal allergic conjunctivitis.


Synthesis of Water-Soluble Copolymers of

Nikolay I Gorshkov, Andrey Yu Murko, Irina I Gavrilova, Marina A Bezrukova, Albert I Kipper, Valerii D Krasikov, Evgenii F Panarin
PMID: 33066394   DOI: 10.3390/molecules25204681

Abstract

Dithiocarbamate (DTC) derivatives of
-vinylpyrrolidone-
-vinylamine (VP-VA) copolymers were synthesized via reaction between the copolymers and carbon disulfide in alkaline medium; molecular masses of the products were 12 and 29 kDa; the VP:VDTC ratios were 94:6 and 83:17 mol.%. Complexation between the obtained DTC derivatives and metal ions (indium and gallium) was investigated. It was demonstrated that metal-DTC ligand complexes with 1:3 ratio between components were formed. Gallium metal-polymer complexes (MPC) were unstable in solution. Individual indium MPC were isolated and characterized by spectral and chromatographic methods. Unlike similar gallium MPC, they appeared to be stable in histidine challenge reaction.


Bespoke 3D-Printed Polydrug Implants Created via Microstructural Control of Oligomers

Laura Ruiz-Cantu, Gustavo F Trindade, Vincenzo Taresco, Zuoxin Zhou, Yinfeng He, Laurence Burroughs, Elizabeth A Clark, Felicity R A J Rose, Christopher Tuck, Richard Hague, Clive J Roberts, Morgan Alexander, Derek J Irvine, Ricky D Wildman
PMID: 34399054   DOI: 10.1021/acsami.1c07850

Abstract

Controlling the microstructure of materials by means of phase separation is a versatile tool for optimizing material properties. Phase separation has been exploited to fabricate intricate microstructures in many fields including cell biology, tissue engineering, optics, and electronics. The aim of this study was to use phase separation to tailor the spatial location of drugs and thereby generate release profiles of drug payload over periods ranging from 1 week to months by exploiting different mechanisms: polymer degradation, polymer diluent dissolution, and control of microstructure. To achieve this, we used drop-on-demand inkjet three-dimensional (3D) printing. We predicted the microstructure resulting from phase separation using high-throughput screening combined with a model based on the Flory-Huggins interaction parameter and were able to show that drug release from 3D-printed objects can be predicted from observations based on single drops of mixtures. We demonstrated for the first time that inkjet 3D printing yields controllable phase separation using picoliter droplets of blended photoreactive oligomers/monomers. This new understanding gives us hierarchical compositional control, from droplet to device, allowing release to be "dialled up" without manipulation of device geometry. We exemplify this approach by fabricating a biodegradable, long-term, multiactive drug delivery subdermal implant ("polyimplant") for combination therapy and personalized treatment of coronary heart disease. This is an important advance for implants that need to be delivered by cannula, where the shape is highly constrained and thus the usual geometrical freedoms associated with 3D printing cannot be easily exploited, which brings a hitherto unseen level of understanding to emergent material properties of 3D printing.


Clinical radiotherapy application of N-vinylpyrrolidone-containing 3D polymer gel dosimeters with remote external MR-reading

Marek Kozicki, Andreas Berg, Piotr Maras, Malwina Jaszczak, Mariusz Dudek
PMID: 31901838   DOI: 10.1016/j.ejmp.2019.11.014

Abstract

Advanced 3D dosimetry is required for verifications of complex dose distributions in modern radiotherapy. Two 3D polymer gel dosimeters, coupled with magnetic resonance (MR) imaging (3 T MRI) readout and data processing with polyGeVero® software, were tested for the verification of calculated 3D dose distributions by a treatment planning system (TPS) and ArcCHECK®-3DVH®, related to eradication of a lung tumour.
N-vinylpyrrolidone-containing 3D polymer gel dosimeters were used: VIC (containing ascorbic acid and copper sulfate pentahydrate) and VIC-T (containing tetrakis(hydroxymethyl)phosphonium chloride). Three remote centers were involved in the dosimeters preparation and irradiation (Poland), and MRI (Austria). Cross beam calibration of the dosimeters and verification of a 3D dose distribution calculated with an Eclipse External Beam TPS and ArcCHECK®-3DVH® were performed. The 3D-to-3D comparisons of the VIC and VIC-T with TPS and ArcCHECK®-3DVH® along with ArcCHECK®-3DVH® versus TPS dose matrixes were performed with the aid of the polyGeVero® by analyzing dose profiles, isodoses lines, gamma index, gamma angle, dose difference, and related histograms.
The measured MR-relaxation rate (R
= 1/T
) for the dosimeters relates to the dose, as follows: R
= 0.0928 ± 0.0008 [Gy
s
] × D [Gy] + 2.985 ± 0.012 [s
] (VIC) and 0.1839 ± 0.0044 [Gy
s
] × D [Gy] + 2.519 ± 0.053 [s
] (VIC-T). The 3D-to-3D comparisons revealed a good agreement between the measured and calculated 3D dose distributions.
VIC and VIC-T with 3T MRI readout and polyGeVero® showed potential for verifications of calculated irradiation plans. The results obtained suggest the implementation of the irradiation plan for eradication of the lung tumour.


Balancing the decomposable behavior and wet tensile mechanical property of cellulose-based wet wipe substrates by the aqueous adhesive

Tongtong Yun, Peng Cheng, Fang Qian, Yi Cheng, Jie Lu, Yanna Lv, Haisong Wang
PMID: 32800954   DOI: 10.1016/j.ijbiomac.2020.08.082

Abstract

With the current global outbreak of novel coronaviruses, the fabrication of decomposable wet wipe with sufficient wet strength to meet daily use is promising but still challenging, especially when renewable cellulose was employed. In this work, a decomposable cellulose-based wet wipe substrate is demonstrated by introducing a synthetic N-vinyl pyrrolidone-glycidyl methacrylate (NVP-GMA) adhesive on the cellulose surface. Experimental results reveal that the NVP-GMA adhesive not only significantly facilitates the chemical bonding between cellulose fibers in the wet state, but also increase the surface wettability and water retention. The as-fabricated cellulose-based wet wipe substrate displays a superb water retention capacity of 1.9 times, an excellent water absorption capacity (completely wetted with 0° water contact angle), and a perfect wet tensile index of 3.32 N.m.g
. It is far better than state-of-the-art wet toilet wipe on the market (non-woven). The prepared renewable and degradable cellulose-based substrate with excellent mechanical strength has potential application prospects in diverse commercially available products such as sanitary and medical wet wipes.


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